3,3-Difluoro-7-azaspiro[5.6]dodecane
Description
Significance of Spirocyclic Systems in Modern Organic and Medicinal Chemistry
Spirocyclic systems, characterized by two rings connected through a single common atom, are of increasing interest in chemistry. researchgate.net Their primary advantage lies in their inherent three-dimensionality. rsc.org Unlike flat, aromatic systems, spirocycles can project functional groups into three-dimensional space, which can lead to more specific and potent interactions with biological targets like proteins. rsc.org
The rigid nature of the spirocyclic core reduces the conformational flexibility of a molecule. ufrj.br This pre-organization can decrease the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity. researchgate.net Furthermore, incorporating spirocyclic motifs can improve the physicochemical properties of a potential drug candidate. The higher fraction of sp3-hybridized carbons in spirocycles compared to their flat aromatic counterparts generally correlates with improved solubility and better metabolic stability. ufrj.br
Table 1: Comparison of Aromatic vs. Spirocyclic Scaffolds
| Property | Planar Aromatic Systems | Spirocyclic Systems |
|---|---|---|
| Dimensionality | Primarily 2D (Flat) | Inherently 3D |
| sp3 Carbon Fraction (Fsp3) | Low | High |
| Conformational Flexibility | High (in side chains) | Low / Restricted |
| Solubility | Often lower | Generally higher |
| Intellectual Property | Crowded chemical space | Novel chemical space |
The Strategic Role of Geminal Difluorine Moieties in Modulating Molecular Architecture and Electronic Properties
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. researchgate.net The geminal difluoride (CF2) group is particularly strategic. It serves as a bioisostere for a carbonyl group (C=O) or an ether linkage (-O-), allowing chemists to modify a molecule's properties without drastically altering its shape. nih.gov
Table 2: Effects of Geminal Difluorination on Molecular Properties
| Parameter | Effect of CF2 Incorporation | Rationale |
|---|---|---|
| Metabolic Stability | Increase | Blocks C-H oxidation due to strong C-F bond |
| Lipophilicity (LogP) | Increase | Fluorine is lipophilic, though the effect can be complex |
| Acidity/Basicity (pKa) | Modulation | Strong electron-withdrawing effect of fluorine atoms |
| Bioisosterism | Mimics carbonyls or ethers | Similar steric profile and bond angles |
| Dipole Moment | Alteration | Introduction of a strong local dipole |
Azacyclic Frameworks as Privileged Scaffolds for Chemical Probe Development and Complex Molecule Synthesis
Azacyclic frameworks (heterocycles containing at least one nitrogen atom) are foundational components in chemistry. Certain azacyclic structures are considered "privileged scaffolds," a term used to describe molecular frameworks that can bind to a range of different biological targets with high affinity. mdpi.comnih.gov This versatility makes them highly efficient starting points for drug discovery programs. mdpi.com Examples of privileged azacyclic structures include benzodiazepines and indoles. nih.gov
These scaffolds are crucial for the development of chemical probes—small molecules designed to selectively interact with a specific protein or biological pathway. plos.org By attaching various functional groups to a privileged scaffold, chemists can systematically explore structure-activity relationships to create potent and selective probes. nih.gov These probes are invaluable tools for validating biological targets and understanding disease mechanisms. plos.org The nitrogen atom within the azacyclic ring often serves as a key interaction point (e.g., as a hydrogen bond acceptor) or as a handle for further chemical modification.
Historical Trajectories and Current Trends in Fluorinated Azaspirocycle Chemistry
The field of organofluorine chemistry began over a century ago, but its application in medicinal chemistry has seen exponential growth in recent decades. researchgate.net The first fluorinated drug, fludrocortisone, was introduced in 1954, and since then, the strategic incorporation of fluorine has become a mainstay of drug design. researchgate.net Similarly, while spirocycles have been known for a long time, their deliberate use to enhance drug-like properties is a more recent trend, driven by advances in synthetic chemistry that have made these complex structures more accessible. dndi.org
The convergence of these fields has led to the emergence of fluorinated azaspirocycles as a modern class of compounds. Current trends focus on developing novel, efficient synthetic methods to construct these architecturally complex molecules. acs.orgnih.gov Researchers are increasingly exploring this chemical space to find compounds with superior potency, selectivity, and pharmacokinetic profiles. The synthesis of fluorinated azaspirocycles represents a sophisticated strategy to combine the benefits of three-dimensionality, metabolic stability, and proven biological relevance into a single molecular entity. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoro-7-azaspiro[5.6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2N/c12-11(13)7-5-10(6-8-11)4-2-1-3-9-14-10/h14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVMOKHKIYEYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC(CC2)(F)F)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3,3 Difluoro 7 Azaspiro 5.6 Dodecane and Its Precursors
Retrosynthetic Analysis and Key Disconnection Approaches for the Azaspiro[5.6]dodecane Core
Retrosynthetic analysis of 3,3-Difluoro-7-azaspiro[5.6]dodecane highlights several potential disconnection points. The primary strategies revolve around the sequential or convergent assembly of the piperidine (B6355638) and cycloheptane (B1346806) rings, coupled with the introduction of the fluorine atoms. Key precursors identified through this analysis include 7-azaspiro[5.6]dodecan-3-one, which can undergo late-stage fluorination, or appropriately functionalized open-chain intermediates that can be cyclized to form one or both rings of the spirocyclic system.
Strategies for Spirocenter Formation (e.g., spirocyclization, cycloaddition)
The construction of the quaternary spirocenter is a critical step in the synthesis of the azaspiro[5.6]dodecane core. Several powerful strategies can be employed to achieve this.
Spirocyclization: Intramolecular reactions are among the most common methods for forming spirocycles. This can involve the alkylation of a nucleophile positioned on one ring with an electrophilic center on a tethered side chain, leading to the formation of the second ring at the spirocenter. For the azaspiro[5.6]dodecane system, a plausible approach involves the cyclization of a suitably substituted cycloheptanone (B156872) bearing a nitrogen-containing side chain.
Cycloaddition Reactions: [3+2] and Diels-Alder cycloadditions are powerful tools for constructing cyclic systems and can be adapted for spirocycle synthesis. nih.gov For instance, a cycloaddition reaction involving an exocyclic alkene on a pre-formed piperidine or cycloheptane ring can generate the second ring and the spirocenter in a single, stereocontrolled step. nih.gov
Cascade Reactions: Multi-step reactions that occur in a single pot, known as cascade or tandem reactions, can efficiently build molecular complexity. A Mannich/cyclization cascade process, for example, could be envisioned to assemble the spirocyclic framework. rsc.org Similarly, transition-metal-catalyzed processes, such as a Rh(I)-catalyzed cycloisomerization/Diels-Alder cascade, can be utilized to construct complex spiro compounds. nih.gov
Methodologies for Azacyclic Ring Closure (e.g., amine alkylation, cyclization via imine formation)
The formation of the piperidine ring in the 7-azaspiro[5.6]dodecane scaffold can be accomplished through various well-established methodologies for azacyclic ring closure.
Amine Alkylation: Direct intramolecular N-alkylation is a fundamental method for forming nitrogen-containing rings. libretexts.org This involves a nucleophilic substitution reaction where a primary or secondary amine attacks an alkyl halide or sulfonate ester within the same molecule. masterorganicchemistry.com However, overalkylation can sometimes be a challenge, leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.comnih.gov Reductive amination, the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent, is often a more controlled and widely used alternative for constructing substituted amines and can be applied in an intramolecular fashion to form the piperidine ring. youtube.comorganic-chemistry.org
Cyclization via Imine Formation: The condensation of an amine with a carbonyl group to form an imine, followed by an intramolecular cyclization and subsequent reduction, is another robust strategy. nih.gov For instance, a precursor containing both a ketone and a protected amine could be deprotected, leading to spontaneous imine formation and cyclization to a spirocyclic imine, which can then be reduced to the desired saturated azaspirocycle. researchgate.net
Introduction of the Geminal Difluorine Moiety (e.g., nucleophilic fluorination, electrophilic fluorination)
The introduction of the geminal difluoro group at the C-3 position is a key transformation, typically achieved by fluorinating a corresponding ketone precursor, 7-azaspiro[5.6]dodecan-3-one. Both nucleophilic and electrophilic fluorination methods are viable.
Nucleophilic Fluorination: This approach involves the reaction of a ketone with a nucleophilic fluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor, are commonly used to convert ketones directly into geminal difluorides. alfa-chemistry.comorganic-chemistry.org The mechanism involves the initial formation of a fluoro-oxosulfonium intermediate, which then undergoes nucleophilic attack by fluoride (B91410). Other sources of nucleophilic fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), can also be used, though often under harsher conditions. alfa-chemistry.comacsgcipr.org
Electrophilic Fluorination: This strategy typically involves the reaction of an enol or enolate equivalent of the ketone with an electrophilic fluorine source. wikipedia.org Common "F+" reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.govacs.org The reaction of a ketone with a strong base generates an enolate, which then attacks the electrophilic fluorine source. To achieve difluorination, the process must be repeated. This method is often favored for its mild reaction conditions and the high stability and ease of handling of the reagents. nih.govsigmaaldrich.com The fluorination of cyclic ketones with reagents like Selectfluor® has been shown to be an effective method. sapub.orgscispace.com
| Fluorination Method | Reagent Examples | Precursor |
| Nucleophilic | DAST, Deoxo-Fluor | Ketone |
| Electrophilic | NFSI, Selectfluor® | Ketone (via enolate) |
Advanced Total Synthesis Approaches
The total synthesis of this compound can be designed using either linear or convergent strategies, each with distinct advantages in terms of efficiency and flexibility.
Linear Synthesis Pathways: Step-by-Step Construction of the Spirocyclic Scaffold
A linear synthesis involves the sequential construction of the target molecule from a starting material through a series of consecutive reactions. A plausible linear approach to this compound could begin with a commercially available cycloheptanone derivative. The synthesis would proceed through the introduction of a nitrogen-containing side chain at the alpha-position, followed by intramolecular cyclization to form the piperidine ring and establish the spirocenter. The final key step would be the geminal difluorination of the ketone at the C-3 position of the cycloheptane ring.
An alternative linear route could start from a piperidine-based building block. A carbon chain would be appended to the piperidine, which would then be elaborated and cyclized to form the seven-membered ring. This would be followed by functional group manipulations to install a ketone at the C-3 position, which would then undergo fluorination.
Convergent Synthesis Strategies: Assembly of Key Intermediates
Convergent synthesis involves the independent synthesis of two or more key fragments of the target molecule, which are then combined in the later stages of the synthesis. This approach is often more efficient for complex molecules.
A potential convergent strategy for this compound could involve the synthesis of two main building blocks:
A difluorinated cycloheptane fragment containing an electrophilic center.
A piperidine derivative with a nucleophilic side chain.
These two fragments would then be coupled, followed by a final ring-closing step to form the spirocyclic system. For example, a 1,1-difluoro-4-vinylcycloheptane derivative could be prepared and then reacted with a suitable piperidine precursor in a Michael addition-alkylation sequence to construct the spirocycle. This approach allows for greater flexibility, as analogues of either fragment can be synthesized and combined to create a library of related compounds.
Stereoselective Synthesis of Enantiopure this compound
The spirocyclic nature of this compound does not inherently confer chirality if the substitution pattern is symmetrical. However, chirality can arise from the synthetic pathway or if substituents are introduced on the azepane or cyclohexane (B81311) rings. The following sections discuss methodologies that could be adapted for the enantioselective synthesis of derivatives of this spirocycle.
Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. A plausible strategy for the enantioselective synthesis of precursors to this compound involves the use of a chiral auxiliary to control the formation of a key stereocenter. For instance, a chiral auxiliary could be attached to a precursor of the azepane ring to direct the stereoselective alkylation or acylation that forms the spirocyclic framework.
While no direct synthesis of the target compound using this method is reported, analogous strategies have been successfully employed for the synthesis of other chiral heterocycles and spirocycles. These methods often involve the diastereoselective addition of nucleophiles to imines or the alkylation of enolates bearing a recoverable chiral auxiliary.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. Various catalytic systems could be envisioned for the construction of a chiral this compound scaffold.
Transition Metal Catalysis: Palladium-catalyzed reactions are particularly well-suited for the formation of spirocycles. A recently developed palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes with π-allylpalladium 1,4-dipoles provides a direct route to gem-difluorinated spirocyclic compounds. acs.org This methodology could potentially be adapted to form the difluorinated cyclohexane ring of the target molecule. Furthermore, N-heterocyclic carbene (NHC)-catalyzed umpolung [3+2] annulation of enals with cyclic gem-difluoroalkyl ketones has been shown to produce spirocyclic ketones with a stereogenic center bearing a gem-difluoromethylene group in an enantioselective manner. rsc.org
Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can effectively catalyze a variety of asymmetric transformations, including Michael additions, Mannich reactions, and cycloadditions. These reactions could be employed to construct the azepane ring with stereocontrol at a specific position, which could then be elaborated to the final spirocyclic product.
A summary of potential catalytic approaches is presented in Table 1.
| Catalytic System | Reaction Type | Potential Application | Key Features |
| Palladium Catalysis | Spirocyclopropanation | Formation of the gem-difluorinated spirocyclic core | Direct construction of gem-difluorinated spirocycles. acs.org |
| N-Heterocyclic Carbene (NHC) Catalysis | [3+2] Annulation | Enantioselective synthesis of spirocyclic ketones with a gem-difluoromethylene group. rsc.org | Access to chiral building blocks for the target molecule. |
| Chiral Phosphoric Acid Catalysis | Aza-Michael Cyclization | Asymmetric formation of the azepane ring | High enantioselectivity in the synthesis of N-heterocycles. |
Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled stereoselectivity under mild reaction conditions. Enzymes such as lipases, esterases, and dehydrogenases can be used for the kinetic resolution of racemic precursors or for the asymmetric synthesis of chiral building blocks.
A chemo-enzymatic approach has been successfully used for the synthesis of optically pure spiro-type gem-difluorocyclopropanes. researchgate.net This strategy could be adapted to prepare chiral precursors for the synthesis of this compound. For example, a prochiral diketone precursor could be selectively reduced using a dehydrogenase to yield a chiral hydroxyketone, which could then be further elaborated to the target molecule. More directly, engineered carbene transferase enzymes have been developed for the stereodivergent synthesis of azaspiro[2.y]alkanes, demonstrating the potential of biocatalysis in constructing spirocyclic amine scaffolds with high enantioselectivity. chemrxiv.org
Sustainable and Atom-Economical Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. This involves the application of green chemistry principles, such as minimizing waste, using renewable feedstocks, and employing catalytic methods.
The synthesis of fluorinated compounds often involves harsh reagents and conditions. Green chemistry principles can be applied to mitigate these issues. For example, the use of safer fluorinating agents and the development of catalytic C-F bond-forming reactions are active areas of research. The synthesis of heterocycles using sustainable methine sources under metal- and peroxide-free conditions represents a green approach that could be adapted for the formation of the azepane ring of the target molecule. rsc.org Microwave-assisted synthesis is another green technique that can accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of fluorinated heterocycles.
Photoredox catalysis and electrosynthesis are powerful tools for promoting chemical reactions under mild conditions, often with high selectivity and functional group tolerance. These methods are particularly well-suited for the synthesis of complex molecules and for the formation of challenging chemical bonds.
Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate radical intermediates that can participate in a variety of transformations, including C-F bond formation and cyclization reactions. A photoredox-catalyzed defluorinative alkylation of trifluoromethylalkenes has been developed as a convergent route to gem-difluoroalkenes, which are key precursors for the target molecule. nih.gov This method allows for the installation of a wide range of functional groups under mild conditions. mdpi.comrsc.orgnih.govrsc.org
Electrosynthesis: Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions, minimizing waste and improving the safety of chemical processes. researchgate.net Electrosynthesis has been applied to the dearomative spirocyclization for the synthesis of phosphorylated azaspiro[4.5]di/trienones. rsc.org Furthermore, electrochemical fluorination provides a sustainable alternative to traditional fluorination methods. nih.gov An electrochemical approach could be envisioned for the cyclization step to form the spirocyclic framework of this compound. The application of these modern synthetic methods is summarized in Table 2.
| Methodology | Key Transformation | Potential Application | Advantages |
| Photoredox Catalysis | Defluorinative Alkylation | Synthesis of gem-difluoroalkene precursors. nih.gov | Mild reaction conditions, high functional group tolerance. |
| Electrosynthesis | Dearomative Spirocyclization | Formation of the azaspirocyclic core. rsc.org | Reagent-free, environmentally benign. |
| Electrochemical Fluorination | C-F Bond Formation | Introduction of fluorine atoms at a late stage. nih.gov | Sustainable and scalable. |
In-Depth Analysis Reveals Scant Data on the Chemical Reactivity of this compound
A thorough investigation into the chemical reactivity, functional group transformations, and derivatization of the novel compound this compound has revealed a significant lack of publicly available scientific literature and experimental data. Despite its potential as a unique scaffold in medicinal chemistry and materials science, detailed research findings on its specific chemical behavior remain largely unpublished. Consequently, a comprehensive and data-rich article on its reactivity, as outlined by the requested structure, cannot be generated at this time.
The secondary amine of the azaspiro[5.6]dodecane ring system is anticipated to be a key site for functionalization. However, specific studies detailing the N-alkylation, N-acylation, or the formation of amides, carbamates, and sulfonamides from this compound are not present in the accessible scientific domain. While the reactivity of secondary amines is a well-established area of organic chemistry, the electronic effects of the geminal difluoro group on the nitrogen atom's nucleophilicity and basicity in this specific spirocyclic system have not been experimentally determined or reported. Similarly, there is no available information regarding the selective oxidation or reduction of the secondary amine within this particular molecular framework.
Furthermore, an exploration into the reactivity influenced by the geminal difluorine group yielded no specific results for this compound. The presence of the CF2 group is expected to influence the properties of the adjacent carbon atoms, potentially impacting their susceptibility to nucleophilic substitution in suitably derivatized forms. However, no such derivatives or their subsequent reactions have been described in the literature. Likewise, studies on potential elimination reactions involving the fluorine atoms or considerations of how the geminal difluoro group might affect the ring strain and conformational dynamics of the azaspiro[5.6]dodecane system are absent from current scientific records.
Chemical Reactivity, Functional Group Transformations, and Derivatization of 3,3 Difluoro 7 Azaspiro 5.6 Dodecane
Reactivity Adjacent to and Influenced by the Geminal Difluorine Group
Fluorine's Electronic Influence on Adjacent Acidic Protons or Nucleophilic Sites
The presence of the gem-difluoro group at the 3-position of the cycloheptane (B1346806) ring is expected to exert a significant electronic influence on the molecule's reactivity. The high electronegativity of fluorine atoms leads to a strong electron-withdrawing inductive effect (-I effect). This effect can propagate through the carbon skeleton, influencing the properties of nearby functional groups.
One of the key consequences of this inductive effect is the increased acidity of the protons on the carbon atoms adjacent to the CF2 group (i.e., the protons at the C2 and C4 positions). The electron-withdrawing fluorine atoms stabilize the conjugate base that would be formed upon deprotonation, thereby lowering the pKa of these C-H bonds compared to their non-fluorinated counterparts. This enhanced acidity could potentially be exploited for selective deprotonation and subsequent functionalization at these positions using a suitable base.
Conversely, the electron-withdrawing nature of the gem-difluoro group is anticipated to decrease the nucleophilicity of the nitrogen atom in the 7-aza position. By pulling electron density away from the nitrogen, the fluorine atoms make the lone pair of electrons on the nitrogen less available for donation to an electrophile. This reduction in basicity and nucleophilicity is a common feature in molecules containing remote electron-withdrawing groups. nih.gov
Table 1: Predicted Electronic Effects of the Gem-Difluoro Group in 3,3-Difluoro-7-azaspiro[5.6]dodecane
| Position | Predicted Electronic Effect | Consequence |
| C2-H, C4-H | Increased Acidity | Potential for selective deprotonation and functionalization |
| N7 (Amine) | Decreased Basicity/Nucleophilicity | Reduced reactivity towards electrophiles compared to non-fluorinated analogue |
Transformations at the Spirocenter and Dodecane (B42187) Ring System
The dodecane ring system offers multiple sites for potential transformations, allowing for the synthesis of a diverse range of derivatives.
The selective functionalization of C-H bonds is a powerful tool in modern organic synthesis. For this compound, C-H activation strategies could potentially be employed to introduce functional groups at various positions on the carbocyclic rings. Given the presence of the nitrogen atom, directed C-H activation is a plausible approach, where the nitrogen atom coordinates to a metal catalyst and directs functionalization to a specific C-H bond. While specific studies on this molecule are lacking, research on other azaspirocycles has demonstrated the feasibility of radical C-H functionalization. nih.govacs.org
Halogenation, particularly at positions remote from the electron-withdrawing difluoro group, could be achieved using standard free-radical halogenation conditions (e.g., using N-bromosuccinimide or N-chlorosuccinimide with a radical initiator). The selectivity of this reaction would likely be governed by the stability of the resulting carbon radical, favoring substitution at tertiary C-H bonds if any were present, or secondary over primary C-H bonds. libretexts.org
Table 2: Potential Methods for Selective Functionalization
| Reaction | Reagents/Conditions | Potential Site of Functionalization |
| Directed C-H Activation | Transition metal catalyst (e.g., Pd, Rh), directing group (amine) | Positions ortho to the amine linkage (on the piperidine (B6355638) ring) |
| Radical Halogenation | NBS or NCS, radical initiator (e.g., AIBN) | Less sterically hindered secondary C-H bonds on the cycloheptane ring |
Modifying the core spirocyclic structure through ring expansion or contraction reactions could lead to novel scaffolds with potentially interesting biological activities. While no specific examples for this compound are reported, general methodologies for such transformations in other cyclic systems could be conceptually applied. For instance, a Demjanov or Tiffeneau-Demjanov rearrangement, following the conversion of the amine to a suitable leaving group, could potentially lead to ring expansion or contraction, although the outcome would be highly dependent on the specific reaction conditions and the migratory aptitude of the adjacent carbon atoms. The stability of the gem-difluoro group under these conditions would also be a critical consideration.
Multi-Component Reactions (MCRs) and Combinatorial Approaches Utilizing this compound as a Key Building Block
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The secondary amine in this compound makes it an excellent candidate for use as a key building block in various MCRs. For example, it could participate as the amine component in well-known MCRs such as the Ugi, Passerini, or Mannich reactions. nih.govnih.gov
Utilizing this spirocyclic amine in MCRs would enable the rapid generation of libraries of complex molecules with a high degree of structural diversity. The spirocyclic core would be retained, while the substituents introduced through the other components of the MCR could be varied, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery.
Table 3: Potential Multi-Component Reactions Involving this compound
| MCR Name | Other Components | Resulting Scaffold |
| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino amide derivatives of the spirocycle |
| Mannich Reaction | Aldehyde, Enolizable Carbonyl Compound | β-Amino carbonyl compounds attached to the spirocyclic nitrogen |
| Petasis Reaction | Aldehyde, Boronic Acid | α-Amino acid derivatives of the spirocycle |
Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation and Conformational Analysis
NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 3,3-Difluoro-7-azaspiro[5.6]dodecane, a combination of one-dimensional and two-dimensional NMR experiments is essential to fully characterize its unique spirocyclic framework and the influence of the gem-difluoro substitution.
One-dimensional NMR spectroscopy provides fundamental information about the number and types of protons, carbons, and fluorine atoms present in the molecule.
The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the protons of the cyclohexane (B81311) and cycloheptane (B1346806) rings. The chemical shifts and coupling patterns of these protons would be influenced by their proximity to the nitrogen atom and the gem-difluoro group. Protons on carbons adjacent to the nitrogen (α-protons) would typically appear at a lower field (higher ppm) compared to other methylene (B1212753) protons in the rings. The presence of the fluorine atoms would likely introduce complex splitting patterns for nearby protons due to through-bond J-coupling (H-F coupling).
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A key feature would be the signal for the spiro carbon, which is typically shifted to a higher field. The carbon atom bearing the two fluorine atoms (C3) would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). The carbons adjacent to the nitrogen atom would also show distinct chemical shifts. Spectroscopic data for the direct precursor, 1-(3,3-Difluoro-7-azaspiro[5.6]dodecan-7-yl)-2,2,2-trifluoroethanone, reveals key signals that can be extrapolated to the target compound. For this precursor, the ¹³C NMR spectrum in CDCl₃ shows a triplet for the CF₂ carbon at approximately 122.43 ppm with a large coupling constant (¹JCF ≈ 241.3 Hz), and signals for the carbons of the spirocyclic framework in the range of 23-64 ppm.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single signal or a set of signals would be expected in the typical region for aliphatic gem-difluoro groups. In the case of the trifluoroethanone precursor, the ¹⁹F NMR spectrum shows distinct signals for the CF₂ group, appearing as doublets around -96.88 ppm and -97.65 ppm with a large geminal coupling constant (²JFF ≈ 235 Hz), and a signal for the CF₃ group at approximately -69.16 ppm. This indicates that the two fluorine atoms of the CF₂ group are diastereotopic, providing information about the molecule's stereochemistry.
Table 1: Predicted and Precursor-Based NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
|---|---|---|---|---|
| ¹H | 1.5 - 3.5 | m | - | Signals for the methylene protons of the cyclohexane and cycloheptane rings. |
| ¹³C | ~20 - 70 | - | - | Aliphatic carbons of the spirocyclic framework. |
| ~120 - 125 | t | ¹JCF ≈ 240-250 | Carbon atom bearing the gem-difluoro group (C3). | |
| ¹⁹F | -90 to -110 | - | - | Signal for the gem-difluoro group. May show geminal coupling if diastereotopic. |
Note: Predicted values are based on general knowledge and data from the precursor 1-(3,3-Difluoro-7-azaspiro[5.6]dodecan-7-yl)-2,2,2-trifluoroethanone. Actual experimental values may vary.
While 1D NMR provides a foundational understanding, 2D NMR experiments are indispensable for unambiguously assigning the signals and elucidating the complex connectivity and stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms, allowing for the tracing of the proton connectivity throughout the cyclohexane and cycloheptane rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. This technique is vital for determining the stereochemistry and conformational preferences of the spirocyclic system, revealing which protons are on the same side of the rings.
The cyclohexane and cycloheptane rings in this compound are not static; they can undergo conformational changes, such as ring flipping. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these dynamic processes. At low temperatures, the rate of ring flipping may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons. As the temperature is increased, these signals may broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with these conformational changes.
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the molecular formula of this compound (C₁₁H₁₉F₂N). The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the elemental composition. For instance, the HRMS (ESI-TOF) data for the precursor, 1-(3,3-Difluoro-7-azaspiro[5.6]dodecan-7-yl)-2,2,2-trifluoroethanone, showed a calculated value for [M+H]⁺ of 298.1225 and a found value of 298.1219, confirming its molecular formula. A similar level of accuracy would be expected for the target compound.
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated Exact Mass | Observed Exact Mass |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₂₀F₂N⁺ | 204.1562 | To be determined experimentally |
| [M+Na]⁺ | C₁₁H₁₉F₂NNa⁺ | 226.1381 | To be determined experimentally |
Note: The molecular formula for the neutral molecule is C₁₁H₁₉F₂N.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the protonated molecule ([M+H]⁺) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-C bonds within the rings and potentially the loss of small neutral molecules. The presence of the nitrogen atom would also influence the fragmentation, often directing cleavage to form stable iminium ions. Analysis of the fragmentation of related spirocyclic amines can help in predicting the likely fragmentation pathways for the title compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. For this compound, these methods would be crucial for confirming the presence of key functional groups and gaining insight into the molecular framework.
In an IR spectrum of this compound, characteristic absorption bands would be expected. The C-F stretching vibrations from the gem-difluoro group would likely appear in the region of 1100-1000 cm⁻¹, often as strong, distinct peaks. The N-H stretching vibration of the secondary amine within the azaspirocyclic system would typically be observed as a moderate peak in the 3500-3300 cm⁻¹ region. Additionally, C-H stretching vibrations from the cycloheptane and cyclohexane rings would be present around 3000-2850 cm⁻¹, while C-H bending vibrations would appear in the 1470-1350 cm⁻¹ range.
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, would provide complementary information. While C-F bonds can be weak Raman scatterers, the symmetric stretching of the carbon skeleton is often Raman active and would provide information about the spirocyclic core.
A hypothetical data table summarizing expected vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| N-H (amine) | Stretching | 3500 - 3300 | 3500 - 3300 | Medium |
| C-H (alkane) | Stretching | 3000 - 2850 | 3000 - 2850 | Strong |
| C-H (alkane) | Bending | 1470 - 1350 | 1470 - 1350 | Medium |
| C-F (gem-difluoro) | Stretching | 1100 - 1000 | 1100 - 1000 | Strong |
| C-N | Stretching | 1250 - 1020 | 1250 - 1020 | Medium |
| C-C | Stretching | 1200 - 800 | 1200 - 800 | Weak |
X-ray Crystallography for Unambiguous Solid-State Structural Determination and Absolute Configuration Assignment (if applicable)
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous proof of its connectivity and conformation in the solid state.
The analysis would confirm the spirocyclic nature of the molecule, with the central carbon atom shared between the cyclohexane and cycloheptane rings. Precise bond lengths, bond angles, and torsion angles would be determined, offering insights into ring puckering and any steric strain imposed by the gem-difluoro group. For instance, the C-F bond lengths are expected to be in the range of 1.35 Å. The technique would also reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine N-H group.
As this compound is an achiral molecule, the assignment of absolute configuration is not applicable. However, the crystallographic data would provide a foundational dataset for computational modeling and further structural studies.
A hypothetical table of crystallographic parameters is shown below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₉F₂N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1030 |
| Z | 4 |
| Density (calc) (g/cm³) | 1.30 |
Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution
Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for separating it from byproducts and starting materials.
For a compound like this compound, both HPLC and GC could be viable for purity analysis. Method development would focus on achieving a sharp, symmetrical peak for the target compound, well-resolved from any impurities.
In Reversed-Phase HPLC , a C18 or C8 column would likely be the first choice. The mobile phase would typically consist of a mixture of acetonitrile or methanol and water, possibly with additives like trifluoroacetic acid (TFA) to improve peak shape for the basic amine. Detection could be achieved using a UV detector at a low wavelength (around 200-210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
Gas Chromatography (GC) would also be a suitable technique, given the likely volatility of the compound. A capillary column with a nonpolar or mid-polarity stationary phase (e.g., DB-1 or DB-5) would be appropriate. The amine functionality might necessitate derivatization to improve peak shape and thermal stability, although modern columns often perform well with underivatized amines. Flame Ionization Detection (FID) would provide excellent sensitivity.
A hypothetical table for a GC method is outlined below.
| Parameter | Hypothetical Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID at 300 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
The structure of this compound is achiral as it possesses a plane of symmetry. Therefore, it does not have enantiomers, and chiral chromatography for the purpose of enantiomeric excess determination or chiral resolution is not applicable.
Exploration of 3,3 Difluoro 7 Azaspiro 5.6 Dodecane As a Research Scaffold and Building Block
Design and Synthesis of Complex Molecular Architectures Incorporating the Azaspiro[5.6]dodecane Core
The 3,3-Difluoro-7-azaspiro[5.6]dodecane framework presents a unique combination of a spirocyclic junction, a seven-membered azepane ring, a six-membered cyclohexane (B81311) ring, and a geminal difluoro group. This amalgamation of features makes it an intriguing starting point for creating diverse and structurally complex molecules. The secondary amine provides a convenient handle for functionalization, allowing for the attachment of various side chains, linkers, or other molecular fragments through standard amide bond formation, reductive amination, or alkylation reactions.
Currently, specific literature detailing the synthesis of complex architectures derived directly from this compound is not available. However, the synthesis of related azaspirocycles is well-documented and provides a roadmap for its potential use. epa.govnih.gov The rigid spirocyclic core is expected to enforce specific spatial orientations of the substituents attached to the nitrogen atom, a valuable attribute for probing molecular interactions.
A primary challenge in peptide-based drug discovery is overcoming the inherent flexibility of linear peptides, which often leads to poor metabolic stability and reduced binding affinity. Incorporating rigid scaffolds to mimic secondary structures like β-turns is a proven strategy to address these limitations. ebrary.net
No published studies currently describe the integration of this compound into peptidomimetic structures. However, its structural features make it a compelling candidate for such applications. When incorporated into a peptide backbone, the spirocyclic core would serve as a potent conformational constraint, locking the dihedral angles of the adjacent amino acid residues. ebrary.net The gem-difluoro group on the cyclohexane ring can further influence local conformation through steric and electronic effects and may enhance metabolic stability by blocking potential sites of oxidation. mdpi.com
Table 1: Potential Modifications of this compound for Peptidomimetic Integration
| Modification Site | Reaction Type | Potential Attached Moiety | Desired Outcome |
|---|---|---|---|
| Secondary Amine (N7) | Amide Coupling | Amino acids or peptide fragments | Creation of a novel peptide backbone |
| Secondary Amine (N7) | Reductive Amination | Aldehyde-containing fragments | Introduction of diverse side chains |
This table is illustrative and represents potential synthetic pathways based on general chemical principles, as specific examples for this compound are not yet published.
Macrocycles are of great interest in chemical biology and drug discovery for their ability to bind to challenging protein targets. The synthesis of macrocycles often requires pre-organizing a linear precursor to facilitate efficient ring closure.
While no research has specifically employed this compound for this purpose, its rigid structure makes it an ideal scaffold for orienting the ends of a linear chain, thereby reducing the entropic penalty of macrocyclization. The secondary amine could serve as an anchor point for initiating the synthesis of a linear precursor, which could then be cyclized back onto another functional group installed on a substituent. The fluorination of macrocyclic peptides is a known strategy to improve properties like cell permeability and metabolic stability. rsc.orgrsc.org The presence of the gem-difluoro motif within the scaffold itself offers a direct route to incorporating these beneficial atoms.
Applications in Ligand Design and Mechanistic Protein-Ligand Interaction Studies (Focus on fundamental chemical biology, non-clinical)
The design of specific ligands to probe protein function is a cornerstone of chemical biology. The structural rigidity and unique electronic properties of this compound make it a promising, albeit unexplored, scaffold for such fundamental studies.
Structural probes are molecules designed to interact with a biological target in a specific and measurable way. The azaspiro[5.6]dodecane core can serve as a rigid framework to present pharmacophoric elements in a defined three-dimensional arrangement. The introduction of fluorine atoms can be particularly advantageous, as the ¹⁹F nucleus is an excellent NMR probe for studying binding events and conformational changes without the background noise present in ¹H NMR. rsc.org
Although no probes based on this specific molecule have been reported, one could envision synthesizing a library of derivatives where different functional groups are attached to the nitrogen atom. These derivatives could be screened against various protein targets to identify binders. For hits, the ¹⁹F NMR signal of the gem-difluoro group could be monitored upon protein titration to quantify binding affinity and gain insights into the local environment of the binding pocket.
The gem-difluoro group is often used as a bioisostere for a carbonyl group or a hydroxylated carbon, but it possesses distinct electronic properties. chemistryviews.org The strong C-F bonds create a local dipole moment and can engage in non-canonical interactions, such as F–H-C hydrogen bonds or orthogonal multipolar interactions with protein backbones. mdpi.com
There is no literature available on the investigation of this compound in model binding systems. Hypothetically, comparing the binding of this compound and its non-fluorinated analog (7-azaspiro[5.6]dodecane) to a model protein could provide direct insight into the contribution of the gem-difluoro motif to binding affinity and specificity. Such studies would help elucidate the precise role of fluorine in modulating protein-ligand interactions, a topic of significant interest in medicinal chemistry. mdpi.comnih.gov
Table 2: Comparative Physicochemical Properties of Related Moieties
| Moiety | Common Bioisosteric Replacement | Key Property Influence | Reference |
|---|---|---|---|
| gem-Difluoro (CF₂) | Carbonyl (C=O), Hydroxylated Carbon | Increases metabolic stability, alters pKa of nearby groups, modulates lipophilicity | researchgate.net |
| Spirocyclic Junction | Single Alkane Chain | Restricts conformation, increases sp³ character and three-dimensionality | tandfonline.com |
This table provides context based on general principles in medicinal chemistry, as direct comparative studies involving this compound are not available.
Development of Novel Catalysts, Ligands for Catalysis, or Material Precursors Based on the Azaspiro Framework
The utility of chiral amines and their derivatives as ligands in asymmetric catalysis is well-established. The rigid backbone of spirocyclic diamines, for instance, has been successfully used to create effective ligands for various metal-catalyzed transformations.
To date, there are no reports on the use of this compound in catalysis or materials science. Nevertheless, its structure holds potential. Resolution of its enantiomers could provide a chiral amine scaffold. Further functionalization, for example, by introducing a second coordinating group, could yield novel bidentate ligands. The rigidity of the spirocyclic core would be expected to create a well-defined chiral pocket around a coordinated metal center, potentially leading to high enantioselectivity in catalytic reactions. The fluorine atoms could also influence the electronic properties of the metal center, thereby tuning its reactivity.
Role of Fluorine as a Conformational Constraint and Electrostatic Modulator in Molecular Recognition Processes
The introduction of two fluorine atoms at the 3-position of the 7-azaspiro[5.6]dodecane scaffold has profound implications for its three-dimensional structure and electronic properties. These changes can be leveraged to enhance molecular recognition by biological targets such as enzymes and receptors.
Research on model macrocyclic systems has demonstrated that gem-difluorination can alter conformational preferences. For instance, a fluorinated macrocycle was found to exist in equilibrium between a major trans-amide and a minor cis-amide conformation, whereas the non-fluorinated analogue overwhelmingly favored a single trans-amide conformation. nih.govdiva-portal.orgrsc.org This highlights the potential of the gem-difluoro group to stabilize conformations that might be less populated in the non-fluorinated parent molecule.
In the context of this compound, the rigidification of the scaffold can be advantageous in drug design. By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon binding to a biological target is reduced, which can lead to an increase in binding affinity and potency.
Table 1: Comparison of Conformational Effects of Fluorination
| Feature | Non-fluorinated Scaffold | Gem-difluorinated Scaffold (Projected) |
| Conformational Flexibility | Higher | Lower |
| Predominant Conformations | Multiple low-energy conformations may exist | A more limited set of preferred conformations |
| Entropic Cost of Binding | Higher | Lower |
| Potential for Bioactive Conformation Stabilization | Lower | Higher |
The high electronegativity of fluorine atoms significantly alters the electronic landscape of the this compound molecule. The strong carbon-fluorine (C-F) bonds are highly polarized, creating a local dipole moment with the carbon atom being electron-deficient and the fluorine atoms being electron-rich.
This localized electronic perturbation can influence molecular recognition in several ways:
Modulation of pKa: The electron-withdrawing nature of the gem-difluoro group can lower the pKa of the nearby nitrogen atom in the 7-position of the azaspirocycle. This change in basicity can affect the ionization state of the molecule at physiological pH, which in turn can influence its solubility, membrane permeability, and interactions with the target protein.
Hydrogen Bonding: While the C-F bond is not a classical hydrogen bond donor, the electron-rich fluorine atoms can act as weak hydrogen bond acceptors. More significantly, the polarization of adjacent C-H bonds can enhance their ability to act as hydrogen bond donors.
Hydrophobicity: The introduction of fluorine can increase the lipophilicity of the molecule in its immediate vicinity, which can enhance its ability to interact with hydrophobic pockets in a target protein.
While direct experimental data on the electrostatic potential of this compound is not available, computational methods such as molecular dynamics simulations could provide valuable insights into its electronic properties and interaction patterns. chemrxiv.org
Table 2: Projected Electrostatic Influence of 3,3-Difluoro Substitution
| Electrostatic Property | Expected Impact | Consequence in Molecular Recognition |
| Local Dipole Moment | Increased around the C-F bonds | Enhanced dipole-dipole interactions with target |
| pKa of Aza Group | Lowered | Altered ionization state and potential for ionic interactions |
| Hydrogen Bonding Capacity | Fluorine as a weak H-bond acceptor; adjacent C-H as enhanced H-bond donors | New or strengthened hydrogen bonding networks |
| Lipophilicity | Locally increased | Improved interactions with hydrophobic pockets |
Future Perspectives and Research Challenges in 3,3 Difluoro 7 Azaspiro 5.6 Dodecane Chemistry
Development of More Efficient, Stereoselective, and Sustainable Synthetic Methodologies
The synthesis of complex molecules like 3,3-Difluoro-7-azaspiro[5.6]dodecane presents a number of challenges, driving the need for innovative and improved synthetic strategies. Future research in this area will likely focus on efficiency, stereoselectivity, and sustainability.
A primary challenge in the synthesis of this compound is the efficient and safe introduction of the gem-difluoro unit. Traditional methods often rely on harsh and hazardous reagents. A key precursor to the target compound would be 7-azaspiro[5.6]dodecan-3-one. The direct deoxofluorination of this spiroketone is a plausible route.
| Reagent Class | Specific Examples | Potential Advantages | Potential Challenges |
| Sulfur-based | Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) | Well-established reactivity | Handling of corrosive and moisture-sensitive reagents |
| Other | Fluoroalkylamine reagents (FAR) | Milder reaction conditions | Stoichiometric use of reagents |
Future advancements will likely focus on developing catalytic and more sustainable methods for such transformations. The use of less hazardous fluorine sources and the development of catalytic cycles that minimize waste are critical goals for green chemistry. nottingham.ac.uknumberanalytics.com Flow chemistry presents a promising avenue for the safer handling of hazardous reagents and improving reaction efficiency and scalability. rsc.orgresearchgate.net
The 7-azaspiro[5.6]dodecane scaffold contains a chiral center at the spirocyclic carbon if substituted. While this compound itself is achiral, derivatives could be chiral. Therefore, the development of stereoselective syntheses is crucial for accessing specific enantiomers for pharmacological evaluation. Asymmetric catalysis, including organocatalysis and transition-metal catalysis, will be instrumental. For instance, enantioselective construction of spirocyclic ketones bearing gem-difluoromethylenes has been achieved through N-heterocyclic carbene (NHC)-catalyzed reactions, offering a potential pathway to chiral precursors. rsc.org Biocatalysis, using engineered enzymes, is also emerging as a powerful tool for the stereoselective synthesis of complex molecules, including fluorinated compounds and azaspirocycles. chemrxiv.orgnih.govchemrxiv.org
Sustainable synthesis is a growing priority in chemical research. nottingham.ac.uk For the synthesis of this compound, this involves several considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.
Solvent Choice: Utilizing greener solvents with lower environmental impact.
Energy Efficiency: Employing milder reaction conditions and exploring photochemical or electrochemical methods that can be more energy-efficient. numberanalytics.com
Renewable Feedstocks: Investigating the use of bio-based starting materials where possible.
Exploration of Novel Reactivity
The chemical reactivity of this compound is primarily dictated by the gem-difluoro group and the secondary amine of the azaspirocyclic core. A deeper understanding of its reactivity will open avenues for its use as a versatile building block in the synthesis of more complex molecules.
The gem-difluoro group is generally stable, but its presence can influence the reactivity of adjacent functional groups. For instance, the strong electron-withdrawing nature of the two fluorine atoms can affect the pKa of the neighboring secondary amine. Research into the precise electronic effects of the gem-difluoro group on the azaspiro[5.6]dodecane system is warranted. While the C-F bond is strong, under certain conditions, such as with strong bases or reducing agents, elimination or other transformations might be possible. The potential for β-fluoride elimination in related systems has been noted, which could lead to the formation of fluoro-olefins. nih.gov
The secondary amine in the 7-azaspiro[5.6]dodecane ring is a key site for functionalization. Standard reactions for secondary amines, such as N-alkylation, N-acylation, and N-arylation, would be expected to proceed, allowing for the introduction of a wide variety of substituents. These reactions would enable the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The synthesis of pyrrole (B145914) derivatives based on an 8-azaspiro[5.6]dodec-10-ene scaffold has been reported, demonstrating the feasibility of functionalizing the nitrogen atom in a similar spirocyclic system. researchgate.netpreprints.orgpreprints.org
Future research could explore more novel transformations, such as C-H activation of the hydrocarbon portions of the rings, although the presence of the electron-withdrawing difluoro group might pose challenges. The development of catalytic methods to selectively functionalize specific C-H bonds would be a significant advancement.
Q & A
Basic: What are the key synthetic routes for 3,3-Difluoro-7-azaspiro[5.6]dodecane, and how can purity be optimized?
Answer:
The compound is typically synthesized via spiroannulation reactions involving fluorinated intermediates. A common approach involves refluxing fluorinated benzaldehyde derivatives (e.g., 3-fluoro-4-hydroxybenzaldehyde, CAS 348-27-6 ) with cyclic amines in ethanol, followed by recrystallization . Purity optimization requires iterative column chromatography (silica gel, THF/hexane gradients) and monitoring via thin-layer chromatography (TLC) or HPLC. For fluorinated spiro compounds, recrystallization from ethanol at low temperatures (0–6°C) improves yield and reduces impurities .
Basic: How is structural confirmation achieved for this compound?
Answer:
Structural validation combines:
- NMR : NMR confirms fluorine substitution patterns (δ -120 to -140 ppm for CF groups) .
- Mass Spectrometry : High-resolution MS (e.g., [M+H]+ m/z ~183.18) aligns with molecular formula CHFN, while collision cross-section (CCS) data (predicted CCS: 143.4 Ų for [M+H]+) aids in distinguishing conformational isomers .
- X-ray Crystallography : Used sparingly due to crystallization challenges but provides definitive bond-length and spirocyclic geometry data .
Advanced: How do reaction parameters (solvent, catalyst) influence spirocycle formation in fluorinated systems?
Answer:
Spiroannulation efficiency depends on:
- Solvent Polarity : THF or DMF enhances cyclization by stabilizing transition states, while ethanol favors precipitation of intermediates .
- Catalysts : Pd(OH)/AlO improves yields in Taguchi-optimized reactions (e.g., 85% yield at 80°C, 1:0.5 catalyst ratio) .
- Fluorine Effects : Electron-withdrawing fluorine atoms slow nucleophilic attack, requiring longer reaction times (3–7 days) compared to non-fluorinated analogs .
Advanced: How can contradictory spectral data (e.g., NMR vs. MS) be resolved for fluorinated spiro compounds?
Answer:
Contradictions often arise from:
- Conformational Flexibility : Fluorine atoms induce axial-equatorial isomerism in spirocycles, leading to split NMR peaks. Use variable-temperature NMR (-40°C to 25°C) to coalesce signals .
- Ionization Artifacts : MS adducts (e.g., [M+Na]+) may mask true molecular ions. Compare multiple ionization modes (ESI vs. APCI) and cross-validate with CCS predictions .
- Impurity Interference : Co-eluting byproducts (e.g., des-fluoro analogs) can skew data. Employ orthogonal purification (e.g., size-exclusion chromatography after recrystallization) .
Advanced: What computational methods predict environmental behavior of this compound?
Answer:
- Soil Mobility : Estimated log values (e.g., ~4.8 for dodecane analogs) suggest moderate soil adsorption. Molecular connectivity indices predict slight mobility in silty clay loams .
- Degradation Pathways : Density functional theory (DFT) simulations model C-F bond cleavage under UV light or microbial action. Experimental validation via LC-MS/MS tracks fluorinated metabolites .
Basic: What safety protocols are critical for handling fluorinated spiro compounds?
Answer:
- Storage : Store at 0–6°C in amber vials to prevent photodegradation. Use PTFE-lined caps to avoid fluorine leaching .
- Waste Disposal : Hydrolyze fluorinated residues with aqueous NaOH (1M) to defluorinate before incineration .
- PPE : Fluorinated compounds may penetrate nitrile gloves; use silver-shielded alternatives for prolonged exposure .
Advanced: How do steric effects from the spiro[5.6]dodecane framework influence bioactivity?
Answer:
The rigid spirocyclic core enhances:
- Receptor Binding : Pre-organizes pharmacophores (e.g., amide groups) for target engagement, as seen in kinase inhibitors .
- Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation, extending half-life in vivo (t > 6h in murine models) .
- Solubility : Log values (~2.5) are optimized via co-crystallization with sulfonic acids (e.g., tosylate counterions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
